PKC Inhibition: Equipotent Across All Four Sphingosine Stereoisomers, Including cis
In a direct head-to-head comparison of all four sphingosine stereoisomers, cis-sphingosine (as the D-erythro-cis isomer) inhibited in vitro protein kinase C activity and [³H]phorbol dibutyrate binding with an IC₅₀ of approximately 50 μM, identical to the natural D-erythro-trans isomer and the two L-threo isomers [1]. This demonstrates that the C4–C5 double-bond geometry does not discriminate PKC inhibition potency when the D-erythro head-group configuration is maintained. In functional cellular assays, all stereoisomers increased vinblastine accumulation in multidrug-resistant MCF-7ᴬᴰᴿ cells up to 6-fold at 50 μM, while not affecting drug-sensitive wild-type cells [1].
| Evidence Dimension | In vitro PKC enzymatic activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 50 μM (D-erythro-cis-sphingosine) |
| Comparator Or Baseline | D-erythro-trans-sphingosine (natural): IC₅₀ ≈ 50 μM; L-threo-cis-sphingosine: IC₅₀ ≈ 50 μM; L-threo-trans-sphingosine: IC₅₀ ≈ 50 μM |
| Quantified Difference | No significant difference among all four stereoisomers (equipotent) |
| Conditions | In vitro PKC enzymatic assay and [³H]phorbol dibutyrate binding assay; MCF-7ᴬᴰᴿ multidrug-resistant and MCF-7 wild-type breast cancer cell lines |
Why This Matters
For researchers designing PKC inhibition studies where stereochemical variables must be controlled, cis-sphingosine offers identical PKC-inhibitory potency to the natural trans isomer, allowing the double-bond geometry to be varied without confounding changes in PKC-target engagement.
- [1] Sachs CW, Safa AR, Harrison SD, Fine RL. Effects of sphingosine stereoisomers on P-glycoprotein phosphorylation and vinblastine accumulation in multidrug-resistant MCF-7 cells. Biochem Pharmacol. 1996;52(4):603-612. doi:10.1016/0006-2952(96)00312-7 View Source
